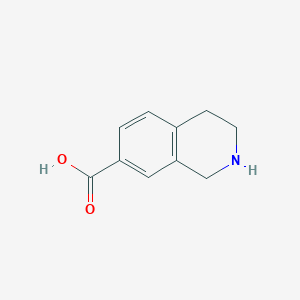

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a conformationally constrained heterocyclic compound with a carboxylic acid group at the 7-position of the tetrahydroisoquinoline scaffold. It has been extensively studied for its role as an arginine (Arg) mimetic in the development of fibrinogen receptor (αIIbβ3) antagonists, which exhibit potent antiplatelet activity by blocking fibrinogen binding to activated platelets . Additionally, it demonstrates antiproliferative effects in colorectal cancer models and has been explored as a rigid tyrosine analog in opioid receptor-ligand complexes . Its synthesis involves novel methods, such as coupling with amines or using tert-butoxycarbonyl (Boc) protection strategies, to optimize pharmacological properties .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. This method involves condensing phenylalanine analogs with formaldehyde or paraformaldehyde in the presence of an acid catalyst. Early protocols using hydrochloric acid (HCl) faced challenges, including the formation of bis(chloromethyl)ether, a potent mutagen. For instance, L-phenylalanine derivatives reacted with formaldehyde in HCl yielded 7-TIQ-COOH with 50–85% enantiomeric excess (ee) but required extensive purification to remove mutagenic residues.

Recent advancements replaced HCl with sulfuric or hydrobromic acid, eliminating mutagenic byproducts while maintaining high yields (95%) and optical purity (100% ee). For example, L-m-tyrosine reacted with paraformaldehyde in sulfuric acid at 70°C for 12 hours produced 7-TIQ-COOH with no racemization, as confirmed by ¹H-NMR and HPLC analysis.

Table 1: Comparison of Acid Catalysts in Pictet-Spengler Synthesis

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Optical Purity (% ee) | Byproduct Risk |

|---|---|---|---|---|---|

| HCl | 70 | 12 | 80 | 50–85 | High (mutagen) |

| H₂SO₄ | 70 | 12 | 95 | 100 | None |

| HBr | 70 | 12 | 93 | 99 | None |

Diastereoselective Synthesis

Petasis and Pomeranz–Fritsch–Bobbitt Hybrid Strategy

A hybrid approach combining the Petasis amino acid synthesis with the Pomeranz–Fritsch–Bobbitt cyclization enabled stereochemical control. Chiral aminoacetaldehyde acetals served as building blocks, directing the configuration at the C1 position of 7-TIQ-COOH. The Petasis step involved reacting glyoxylic acid, a boronic acid, and a chiral amine acetal, yielding a tetrahedral intermediate that underwent acid-mediated cyclization to form the tetrahydroisoquinoline core.

This method achieved 90% diastereoselectivity, with the final product exhibiting 90% ee after recrystallization. The use of acetal-protected amines prevented racemization during the cyclization step, a common issue in traditional methods.

Solid-Phase Synthesis for Combinatorial Libraries

Orthogonal Protection Strategies

Solid-phase synthesis enables high-throughput production of 7-TIQ-COOH analogs. A patented method immobilized orthogonally protected amino-tetrahydroisoquinoline-carboxylates on resin, allowing sequential functionalization of the amine and carboxylic acid groups. Key steps included:

-

Attachment : Loading Fmoc-protected 7-TIQ-COOH onto Wang resin via ester linkage.

-

Deprotection : Removing Fmoc with piperidine to expose the primary amine.

-

Functionalization : Coupling with alkyl/aryl halides or sulfonating agents.

-

Cleavage : TFA-mediated release from the resin, yielding pure 7-TIQ-COOH derivatives.

This approach facilitated the synthesis of combinatorial libraries for drug discovery, though scalability remains limited compared to solution-phase methods.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification typically involves crystallization or chromatography. The Pictet-Spengler product from sulfuric acid-mediated reactions crystallized readily under ice cooling, yielding >95% pure material after filtration. For enantiomerically pure samples, chiral HPLC using amylose-based columns resolved diastereomers, as demonstrated in the Petasis-Pomeranz–Fritsch–Bobbitt synthesis.

Table 2: Purification Methods and Outcomes

| Method | Purity (%) | Optical Purity (% ee) | Yield Recovery (%) |

|---|---|---|---|

| Ice Crystallization | 95 | 100 | 85 |

| Chiral HPLC | 99 | 99 | 75 |

| Recrystallization | 98 | 90 | 80 |

Analytical Data and Spectral Characterization

NMR and Mass Spectrometry

¹H-NMR analysis of 7-TIQ-COOH (DMSO-d₆) revealed distinct signals for the tetrahydroisoquinoline ring: δ 7.41 (4H, m, aromatic protons), 4.60 (1H, dd, J = 11.3, 5.1 Hz, C1-H), and 3.26 (1H, dd, J = 17.0, 11.2 Hz, C3-H). High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 221.0815 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂NO₄ .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Peptide Synthesis

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is utilized as a protecting group in solid-phase peptide synthesis. This role enhances the efficiency and yield of peptide chains by preventing unwanted reactions during synthesis. The compound allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .

Drug Development

The compound plays a crucial role in developing pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential therapeutic effects on various conditions:

- Neurological Disorders : Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid may influence neurotransmitter systems, offering insights into treatments for neurological disorders .

- Anti-Cancer Activity : A study demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits antiproliferative activity against colorectal carcinoma by blocking IL-6 mediated signals. This compound was shown to reduce tumor growth in animal models by modulating key oncogenic pathways (IL-6/JAK2/STAT3) involved in cancer progression .

Bioconjugation

This compound is also employed in bioconjugation processes that enable researchers to attach biomolecules to surfaces or other molecules. This application is essential for developing diagnostics and therapeutics that require precise targeting of biological systems .

Fibrinogen Receptor Antagonists

Recent studies have highlighted the potential of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives as novel fibrinogen receptor antagonists. These compounds have demonstrated high antiaggregatory activities in human platelet-rich plasma and the ability to block fibrinogen binding to platelets. Such properties make them candidates for developing treatments for thrombotic disorders .

Analytical Chemistry

In analytical chemistry, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid aids in developing methods for detecting and quantifying biological molecules. Its ability to enhance the sensitivity and specificity of assays makes it valuable for research applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), affecting neurotransmitter levels and exhibiting neuroprotective effects.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

Structural Difference : The carboxylic acid group is at the 3-position instead of the 7-position.

Applications :

- HDAC Inhibitors: Compounds such as 7d and 34b show mid-nM IC50 values against HDAC8 and potent in vivo antitumor activity in breast cancer xenografts, outperforming FDA-approved SAHA (vorinostat) .

- Opioid Receptor Antagonists : Fluorinated derivatives (e.g., 7-fluoro-THIQ-3-COOH) exhibit selectivity for kappa opioid receptors, highlighting positional effects on receptor binding .

Key Distinction: The 3-carboxylic acid derivatives are more versatile in targeting nuclear receptors (PPARγ) and epigenetic enzymes (HDACs), whereas the 7-carboxylic acid variant focuses on extracellular targets like fibrinogen receptors.

1-Oxo-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid

Structural Difference : Incorporates a ketone group at the 1-position, altering electronic properties.

Properties :

Substituted Tetrahydroisoquinoline Carboxylic Acids

Examples :

- 7-Fluoro-THIQ-3-COOH : Used in opioid antagonist synthesis, demonstrating the impact of halogenation on receptor selectivity .

- Castagnoli–Cushman Reaction Products: Compounds like 9c–9e feature all-carbon quaternary centers, enhancing stereochemical complexity for probing enzyme active sites .

- 6- or 7-Iodo Derivatives : Serve as intermediates for radioimaging (e.g., iodine-123 labeled analogs in glioma studies) .

Synthetic Flexibility : Substitutions at the 6- or 7-position enable tailored interactions with biological targets, whereas the parent THIQ-7-COOH lacks such modularity.

Salt Forms: Hydrochloride vs. Free Acid

1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid Hydrochloride:

- Improved solubility and stability for storage (CAS 220247-71-2).

- Hazard profile includes skin/eye irritation (H315, H319) .

Comparison : The hydrochloride salt is preferred for pharmaceutical formulations, while the free acid is used in synthetic intermediates.

Data Tables

Table 1: Key Pharmacological Activities

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| THIQ-7-COOH | C10H11NO2 | 193.20 | 7-COOH |

| THIQ-3-COOH | C10H11NO2 | 193.20 | 3-COOH |

| 1-Oxo-THIQ-7-COOH | C10H9NO3 | 191.19 | 1-oxo, 7-COOH |

| THIQ-7-COOH Hydrochloride | C10H12ClNO2 | 213.66 | 7-COOH, HCl salt |

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

THIQ-7-CA and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Compounds derived from THIQ-7-CA have shown promising results as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, certain derivatives exhibited IC50 values lower than that of the well-known HDAC inhibitor Vorinostat, indicating their potential as anticancer agents .

- Antimalarial Activity : THIQ derivatives have been identified as effective against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies revealed that specific modifications could enhance potency against resistant strains .

- Platelet Aggregation Inhibition : Recent studies demonstrated that THIQ-7-CA derivatives act as antagonists of the αIIbβ3 fibrinogen receptor, inhibiting platelet aggregation in human plasma. This property suggests potential applications in treating thrombotic conditions .

Anticancer Mechanisms

The anticancer activity of THIQ-7-CA is primarily attributed to its ability to inhibit HDACs and modulate apoptosis pathways. For example:

- HDAC Inhibition : The compound's ability to inhibit HDACs leads to the reactivation of silenced tumor suppressor genes and promotes cancer cell apoptosis. The binding affinity for Bcl-2 family proteins further supports its role in inducing apoptosis in cancer cells .

Antimalarial Mechanisms

THIQ derivatives target multiple stages of the Plasmodium lifecycle:

- Gametocyte Development : These compounds significantly affect gametocyte development but show limited effects on liver stages, indicating a targeted mechanism that could be exploited for antimalarial therapies .

Antiplatelet Activity

The antiaggregatory effect on platelets is mediated through:

- Fibrinogen Receptor Blocking : THIQ-7-CA acts as an RGD mimetic, blocking the binding of fibrinogen to the αIIbβ3 receptor on platelets, thereby preventing aggregation .

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural modifications. Notable findings include:

| Compound | Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| 13a | Methyl group at position 4 | HDAC inhibition | 0.58 µM |

| 7d | Ethyl substitution | HDAC inhibition | 1.00 µM |

| 11t | Bcl-2 binding affinity | Induces apoptosis | Ki = 5.2 µM |

| Various | Substituents on nitrogen | Antimalarial activity | Potent against resistant strains |

These results highlight that specific substituents can enhance or diminish biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

- Anticancer Study : A study involving a series of THIQ derivatives showed that compounds with specific substitutions exhibited significant anti-proliferative activities against various cancer cell lines. Compound 11t was particularly noted for inducing apoptosis via caspase activation in Jurkat cells .

- Antimalarial Research : In hit-to-lead studies for antimalarial agents, several THIQ analogues were synthesized and tested against P. falciparum. The most potent compounds showed effective inhibition across multiple resistant strains, demonstrating their potential as new antimalarial drugs .

- Platelet Aggregation Inhibition : Research into THIQ-7-CA derivatives revealed their ability to inhibit platelet aggregation effectively. This was assessed using human platelet-rich plasma, where compounds demonstrated high antiaggregatory activity compared to standard treatments .

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling Boc-protected intermediates with amines using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form peptide bonds. For example, Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines under inert conditions, followed by deprotection with HCl/methanol . Characterization relies on:

Q. How can researchers evaluate the compound’s antiplatelet activity in vitro?

Methodological Answer: Standard protocols include:

- Human platelet-rich plasma (PRP) assays : Measure inhibition of ADP- or collagen-induced platelet aggregation. IC₅₀ values are calculated using dose-response curves .

- FITC-fibrinogen binding assays : Quantify the compound’s ability to block fibrinogen binding to αIIbβ3 integrin receptors on washed platelets via flow cytometry .

Advanced Research Questions

Q. How can in vivo antitumor efficacy be assessed for this compound, and what models are appropriate?

Methodological Answer:

- Murine colorectal cancer models : Induce tumors using dimethylhydrazine and administer the compound intraperitoneally. Monitor tumor growth via bioluminescence or histopathology .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma and tissue concentrations. Adjust dosing regimens based on bioavailability and half-life .

Q. Table 1: Key In Vivo Parameters

| Parameter | Method/Measurement | Reference |

|---|---|---|

| Tumor volume reduction | Caliper measurements or imaging | |

| Toxicity | ALT/AST levels, renal function panels | |

| Bioavailability | AUC (area under the curve) via LC-MS/MS |

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Discrepancies may arise from metabolic instability or off-target effects. Mitigation approaches include:

- Metabolite profiling : Identify degradation products using high-resolution mass spectrometry .

- Orthogonal assays : Compare results across multiple models (e.g., zebrafish vs. murine) to confirm target specificity .

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., caspase-3 for apoptosis) to validate mechanisms .

Q. How does the compound interact with opioid receptors, and what experimental designs validate its role as a conformational mimic?

Methodological Answer:

- Radioligand displacement assays : Use ³H-labeled agonists (e.g., DAMGO for μ-opioid receptors) to measure binding affinity (Kᵢ values) .

- Molecular dynamics simulations : Model interactions between the tetrahydroisoquinoline scaffold and receptor active sites (e.g., Tyr³.33 residue in κ-opioid receptors) .

- Functional assays : Assess cAMP inhibition in HEK293 cells expressing recombinant receptors .

Q. What methods quantify the compound’s copper-chelating properties, and how do these inform its therapeutic potential?

Methodological Answer:

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) upon copper binding .

- Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .

- In vitro redox assays : Measure suppression of Cu²⁺-induced hydroxyl radical formation using fluorescent probes (e.g., coumarin-3-carboxylic acid) .

Data Analysis and Reporting Guidelines

Q. How should researchers report enantiomeric purity and stereochemical assignments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.